![molecular formula C13H25BrO B13080825 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane is an organic compound with the molecular formula C13H25BrO and a molecular weight of 277.24 g/mol . It is a brominated cyclooctane derivative, which features a bromine atom and an ether group attached to the cyclooctane ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane typically involves the bromination of a cyclooctane derivative followed by etherification. One common method includes the following steps:
Bromination: Cyclooctane is reacted with bromine (Br2) in the presence of a radical initiator such as light or heat to form 1-bromocyclooctane.
Etherification: The 1-bromocyclooctane is then reacted with 3-methylbutan-2-ol in the presence of a base such as sodium hydride (NaH) to form the desired ether compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
化学反応の分析
Types of Reactions
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under basic conditions.
Oxidation: The ether group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used, often in solvents like ethanol or tert-butanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
科学的研究の応用
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly as a building block for bioactive molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
作用機序
The mechanism of action of 1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a proton and a leaving group (bromine), forming a double bond. The ether group can participate in oxidation reactions, leading to the formation of carbonyl compounds.
類似化合物との比較
1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane can be compared with other brominated cyclooctane derivatives and ether compounds:
1-Bromo-2-methoxycyclooctane: Similar structure but with a methoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-ethoxycyclooctane: Contains an ethoxy group instead of the 3-methylbutan-2-yloxy group.
1-Bromo-2-isopropoxycyclooctane: Features an isopropoxy group instead of the 3-methylbutan-2-yloxy group.
特性
分子式 |
C13H25BrO |
|---|---|
分子量 |
277.24 g/mol |
IUPAC名 |
1-bromo-2-(3-methylbutan-2-yloxy)cyclooctane |
InChI |
InChI=1S/C13H25BrO/c1-10(2)11(3)15-13-9-7-5-4-6-8-12(13)14/h10-13H,4-9H2,1-3H3 |
InChIキー |
XDFYSNDHPUQCMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC1CCCCCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



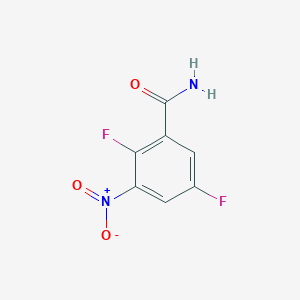
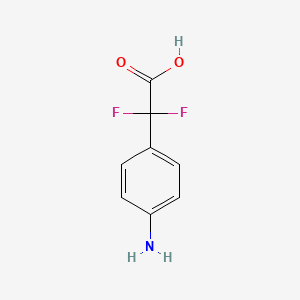
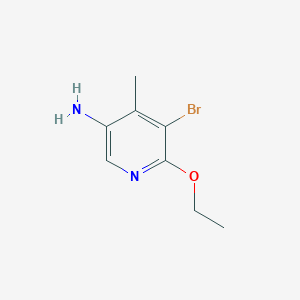


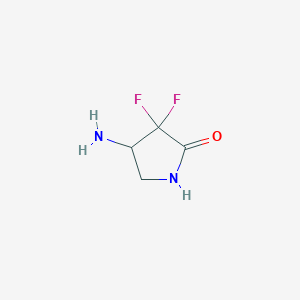
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

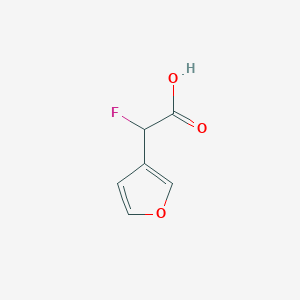
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

